N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea is a chemical compound with the molecular formula and a molecular weight of 393.05 g/mol. It is classified as a urea derivative, specifically a pyridinecarboxamide, which incorporates both pyridine and morpholine functionalities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and synthesis.
The compound is identified by the CAS number 286430-81-7 and is recognized for its structural components that include dichlorinated pyridine and morpholine moieties. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. The presence of chlorine atoms in its structure contributes to its unique chemical properties and biological activities.
The synthesis of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea typically involves several steps:
The reaction conditions such as temperature, pH, and time are crucial for optimizing yield and purity. For instance, maintaining a low temperature during certain steps can prevent unwanted side reactions.
The structure exhibits multiple functional groups that contribute to its reactivity and interaction with biological targets.
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea can participate in various chemical reactions typical for urea derivatives:
These reactions can be facilitated by varying temperature, solvent systems, and catalysts to achieve desired outcomes in synthetic pathways.
The mechanism of action for N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea primarily involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator depending on its binding affinity and specificity towards target proteins.
In vitro studies have shown that derivatives of this compound exhibit inhibitory activity against specific enzymes like proteases involved in viral replication processes. The exact binding interactions often involve hydrogen bonding and hydrophobic interactions due to the presence of aromatic rings and polar functional groups.
Data on toxicity, environmental impact, and handling precautions are important for laboratory applications but are not extensively documented in available literature.
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea has potential applications in:
This compound represents a significant interest within pharmaceutical research due to its diverse functionalities and potential therapeutic applications.
The synthesis of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea relies on strategically functionalized pyridine and morpholine precursors. The core pathway begins with 4-methylpyridine, which undergoes directed metallation at the 3-position followed by carboxylation to yield 4-methylnicotinic acid. Subsequent regioselective chlorination at the 2- and 6-positions is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C), producing 2,6-dichloro-4-methylnicotinic acid as a key intermediate [1] [5]. This intermediate is then activated for amidation through conversion to its acid chloride using thionyl chloride (SOCl₂) at 70°C.
Concurrently, N-aminomorpholine is prepared by reacting morpholine with hydroxylamine-O-sulfonic acid. The final urea linkage is formed via a carbonylative coupling reaction between 2,6-dichloro-4-methylnicotinyl chloride and N-aminomorpholine. This step employs triphosgene as a safer phosgene equivalent in dichloroethane solvent, yielding the target compound after crystallization with >95% purity. Alternative routes include the use of 2,6-dichloro-4-methyl-3-cyanopyridine, which undergoes partial hydrolysis to the amide followed by hydrazide formation and morpholine coupling, though this pathway suffers from lower overall yields (∼45%) [1] [6].
Table 1: Key Intermediates in the Synthesis Pathway
Intermediate | Function | Typical Yield |
---|---|---|
4-Methylnicotinic acid | Carboxylated pyridine core | 85% |
2,6-Dichloro-4-methylnicotinic acid | Chlorinated intermediate | 78% |
2,6-Dichloro-4-methylnicotinyl chloride | Activated acylating agent | 92% |
N-Aminomorpholine | Urea-forming partner | 89% |
Regioselective Chlorination: Achieving exclusive 2,6-dichlorination on 4-methylpyridine derivatives is complicated by competing 3,5-dichloro isomer formation. This side reaction arises from radical rearrangement under prolonged heating, particularly in metal-catalyzed systems. Using N-chlorosuccinimide (NClS) with radical inhibitors (BHT) suppresses isomerization but requires stoichiometric POCl₃ co-reagents for complete conversion. Additionally, residual iron catalysts from chlorination can coordinate with morpholine nitrogen during later stages, necessitating EDTA washes to remove metal impurities [1] [4].
Carbonylation Selectivity: Direct carbonylation of 2,6-dichloro-4-methyl-3-aminopyridine faces over-carbonylation risks due to the amine’s nucleophilicity. In situ protection with di-tert-butyl dicarbonate (Boc₂O) enables mono-carbonylation but introduces deprotection steps that lower yields. Triphosgene-mediated carbonyl insertion, while safer than phosgene gas, generates stoichiometric HCl that degrades morpholine precursors unless scavenged by tertiary amine bases. Impurities from incomplete urea formation (<2%) are removed via pH-controlled crystallization at pH 6.5–7.0, exploiting the urea’s low solubility near neutrality [3] [6].
Byproduct Management: The primary impurity in the final step is the bis-urea adduct (N,N'-di-morpholinourea), formed via over-reaction of triphosgene with excess morpholine. Maintaining a 1:1.05 stoichiometry of acid chloride to N-aminomorpholine minimizes this side product to <1.5%. Residual solvents (DCE, THF) are controlled to <500 ppm via vacuum drying at 50°C, ensuring compliance with ICH guidelines [1] [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7